molecular formula C15H11F3N4 B5645282 N-(3-pyridinylmethyl)-2-(trifluoromethyl)-4-quinazolinamine

N-(3-pyridinylmethyl)-2-(trifluoromethyl)-4-quinazolinamine

Cat. No. B5645282
M. Wt: 304.27 g/mol
InChI Key: NFAOVQOCYRYYHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives, including those related to "N-(3-pyridinylmethyl)-2-(trifluoromethyl)-4-quinazolinamine," often involves multi-step chemical reactions, including Sonogashira cross-coupling and dechloroamination reactions. These methods are used to prepare a series of compounds characterized by techniques such as 1H- and 13C-NMR, FT-IR, and mass spectrometry. Specific studies have detailed the synthesis of quinazolin-4(3H)-ones via amidine N-arylation, showcasing the versatility and adaptability of synthetic approaches to produce diverse quinazoline scaffolds (Li et al., 2013).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often elucidated using X-ray crystallography, providing insights into their three-dimensional arrangement and chemical behavior. For instance, the structure of certain quinazoline derivatives has been confirmed by single-crystal X-ray analysis, indicating a monoclinic crystal system and specific space groups, which are crucial for understanding the compound's reactivity and interactions (Dilebo et al., 2021).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, reflecting their rich chemistry. For example, they participate in Cu(II)-catalyzed green and efficient synthesis reactions, highlighting their reactivity towards forming N-heterocycles. These reactions are significant for developing novel synthetic methodologies and understanding the compound's behavior under different chemical conditions (Geng et al., 2022).

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4/c16-15(17,18)14-21-12-6-2-1-5-11(12)13(22-14)20-9-10-4-3-7-19-8-10/h1-8H,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAOVQOCYRYYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199524
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)quinazolin-4-amine

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